Proton Affinity Gradation: N-Methylphenylalanine Occupies an Intermediate Physicochemical Niche Between Phenylalanine and N,N-Dimethylphenylalanine
Gas-phase proton affinity measurements using Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometry establish a clear gradation in amine nitrogen basicity with increasing N-methylation. Phenylalanine exhibits a proton affinity of 220.3 kcal/mol, N-methylphenylalanine exhibits 223.6 kcal/mol, and N,N-dimethylphenylalanine exhibits 224.5 kcal/mol [1]. This 3.3 kcal/mol increment from phenylalanine to N-methylphenylalanine reflects enhanced charge localization at the amine terminus, though the increase is insufficient to compete with protonation of more basic peptide side chains [1].
| Evidence Dimension | Gas-phase proton affinity (relative to NH₃ = 204.0 kcal/mol) |
|---|---|
| Target Compound Data | 223.6 kcal/mol |
| Comparator Or Baseline | Phenylalanine: 220.3 kcal/mol; N,N-Dimethylphenylalanine: 224.5 kcal/mol |
| Quantified Difference | +3.3 kcal/mol vs. phenylalanine; -0.9 kcal/mol vs. N,N-dimethylphenylalanine |
| Conditions | FT-ICR mass spectrometry; gas-phase collisional dissociation of proton-bound clusters |
Why This Matters
For peptide engineering applications requiring precise control over site-specific protonation, N-methylphenylalanine provides a quantifiably distinct intermediate basicity that cannot be achieved with either the non-methylated or fully dimethylated analogs.
- [1] Campbell S, Rodgers MT, Marzluff EM, Beauchamp JL. Proton Affinities and Photoelectron Spectra of Phenylalanine and N-Methyl- and N,N-Dimethylphenylalanine. J Am Chem Soc. 1994;116(12):5257-5264. View Source
